molecular formula C4H5NO4 B1213728 Iminoaspartic acid CAS No. 79067-61-1

Iminoaspartic acid

Cat. No.: B1213728
CAS No.: 79067-61-1
M. Wt: 131.09 g/mol
InChI Key: NMUOATVLLQEYHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Iminoaspartic acid is synthesized through the oxidation of aspartate. The reaction involves the use of quinolinate synthase, an iron-sulfur enzyme, which condenses the oxidized aspartate with glycerone phosphate to form quinolinic acid .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Iminoaspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Iminoaspartic acid has several scientific research applications, including:

    Drug Delivery Systems: Derivatives of this compound, such as poly (L-aspartic acid-co-lactic acid), are used in the development of biodegradable polymeric nanoparticles for controlled drug delivery.

    Neurological and Therapeutic Applications: Dicarboxylic amino acids, including aspartate (a close relative of this compound), have been studied for their roles as excitatory neurotransmitters in the brain.

    Biomedical Nanotechnology: Derivatives of this compound are used for the functionalization of inorganic nanoparticles, enhancing their stability, reducing toxicity, and conferring specialized therapeutic and diagnostic properties.

    Biological and Chemical Analysis: Derivatives of this compound are significant in the synthesis and analysis of peptide fragments, aiding in the understanding of protein structure and function.

Mechanism of Action

Iminoaspartic acid exerts its effects through its role in the biosynthesis of nicotinic acid. The compound is synthesized by the oxidation of aspartate and is condensed by quinolinate synthase with glycerone phosphate to form quinolinic acid. This process is crucial in the biosynthesis of nicotinic acid, which is essential for various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of nicotinic acid. Its derivatives have significant applications in drug delivery, neurological therapies, and biomedical nanotechnology, making it a compound of considerable interest in scientific research.

Properties

IUPAC Name

2-iminobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c5-2(4(8)9)1-3(6)7/h5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUOATVLLQEYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868498
Record name Iminosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iminoaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79067-61-1
Record name 2-Iminobutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79067-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iminoaspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079067611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iminosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMINOASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHW8YF5XND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iminoaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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